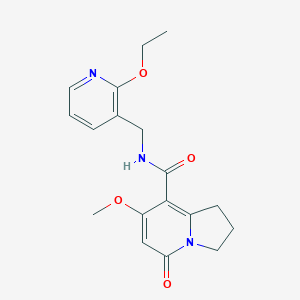
N-((2-ethoxypyridin-3-yl)methyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-ethoxypyridin-3-yl)methyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-ethoxypyridin-3-yl)methyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C_{18}H_{20}N_{2}O_{3}
- Molecular Weight : 343.4 g/mol
- CAS Number : 2034280-58-3
The presence of the ethoxypyridine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its ability to inhibit various cancer cell lines, including:
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| NCI-H1975 | 15.6 | 90.3 |
| A549 | 0.44 | 96.7 |
| NCI-H460 | >50 | <36.0 |
The compound exhibited selective activity against the EGFR L858R/T790M mutant, indicating its potential as a targeted therapy for non-small cell lung cancer (NSCLC) .
The mechanism underlying the biological activity of this compound involves its interaction with key signaling pathways. Specifically, it acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The inhibition rates were significantly higher in cell lines expressing mutant forms of EGFR compared to wild-type forms, suggesting that structural modifications enhance selectivity for mutated receptors .
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the indolizine core and the ethoxypyridine substituent can significantly influence biological activity. For instance:
- Substituents on the Indolizine Ring : Variations in substituent size and electronic properties affect binding affinity and inhibitory potency.
- Pyridine Modifications : Alterations in the ethoxy group lead to changes in solubility and bioavailability, impacting overall efficacy.
These findings emphasize the importance of fine-tuning chemical structures to optimize therapeutic outcomes .
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound using xenograft models of NSCLC. The results demonstrated significant tumor regression compared to control groups treated with standard chemotherapeutics.
Study 2: Toxicity Profile
Assessments of toxicity revealed that this compound exhibited lower cytotoxicity towards normal cell lines compared to cancerous ones. This selectivity is crucial for minimizing adverse effects during treatment regimens .
Propiedades
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-25-18-12(6-4-8-19-18)11-20-17(23)16-13-7-5-9-21(13)15(22)10-14(16)24-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZYIFDWELIPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CNC(=O)C2=C3CCCN3C(=O)C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














